4-(2-Bromoethyl)-3-chloro-1,3-dihydro-2H-indolin-2-one
Overview
Description
4-(2-Bromoethyl)-3-chloro-1,3-dihydro-2H-indol-2-one is an organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a bromoethyl group and a chloro substituent on the indole ring. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Mechanism of Action
Target of Action
Similar compounds such as (2-bromoethyl) (2-‘formyl-4’-aminophenyl) acetate have been found to target chymotrypsin-like elastase family member 1 .
Mode of Action
It’s likely that the compound interacts with its targets through a mechanism similar to other organophosphates, which inhibit the acetylcholinesterase enzyme .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromoethyl)-3-chloro-1,3-dihydro-2H-indol-2-one typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the indole core structure.
Chlorination: The chloro substituent is introduced via a chlorination reaction, often using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Industrial Production Methods
In an industrial setting, the production of 4-(2-Bromoethyl)-3-chloro-1,3-dihydro-2H-indol-2-one may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromoethyl)-3-chloro-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.
Cyclization: The indole ring can participate in cyclization reactions, forming complex polycyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various alkylated or arylated derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
4-(2-Bromoethyl)-3-chloro-1,3-dihydro-2H-indol-2-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory activities.
Biological Studies: The compound is employed in studies to understand its interaction with biological targets, such as enzymes and receptors.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
4-(2-Bromoethyl)-1,3-dihydro-2H-indol-2-one: Lacks the chloro substituent, which may affect its biological activity and chemical reactivity.
3-Chloro-1,3-dihydro-2H-indol-2-one:
4-(2-Chloroethyl)-3-chloro-1,3-dihydro-2H-indol-2-one: Contains a chloroethyl group instead of a bromoethyl group, which may alter its chemical properties and biological effects.
Uniqueness
The presence of both bromoethyl and chloro substituents in 4-(2-Bromoethyl)-3-chloro-1,3-dihydro-2H-indol-2-one makes it unique compared to similar compounds. These substituents can significantly influence the compound’s reactivity, binding affinity, and selectivity, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
4-(2-bromoethyl)-3-chloro-1,3-dihydroindol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrClNO/c11-5-4-6-2-1-3-7-8(6)9(12)10(14)13-7/h1-3,9H,4-5H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUHGGNYHOLHJRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(C(=O)NC2=C1)Cl)CCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00438662 | |
Record name | 4-(2-Bromoethyl)-3-chloro-1,3-dihydro-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00438662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120427-95-4 | |
Record name | 4-(2-Bromoethyl)-3-chloro-1,3-dihydro-2H-indol-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120427-95-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2-Bromoethyl)-3-chloro-1,3-dihydro-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00438662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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